Cas no 919800-23-0 (Benzenamine, N-(cyclopentylmethyl)-4-methoxy-)

Benzenamine, N-(cyclopentylmethyl)-4-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, N-(cyclopentylmethyl)-4-methoxy-
- N-(cyclopentylmethyl)-4-methoxyaniline
- N-(cyclopentylmethyl)-4-methoxybenzenamine
- DTXSID90695429
- AKOS010598624
- 919800-23-0
- SCHEMBL12204742
-
- MDL: MFCD09744912
- Inchi: InChI=1S/C13H19NO/c1-15-13-8-6-12(7-9-13)14-10-11-4-2-3-5-11/h6-9,11,14H,2-5,10H2,1H3
- InChI Key: FWABXEWWSGSPEY-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)NCC2CCCC2
Computed Properties
- Exact Mass: 205.146664230g/mol
- Monoisotopic Mass: 205.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 21.3Ų
Benzenamine, N-(cyclopentylmethyl)-4-methoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633439-5g |
N-(cyclopentylmethyl)-4-methoxyaniline |
919800-23-0 | 98% | 5g |
¥20884.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633439-10g |
N-(cyclopentylmethyl)-4-methoxyaniline |
919800-23-0 | 98% | 10g |
¥36781.00 | 2024-04-25 |
Benzenamine, N-(cyclopentylmethyl)-4-methoxy- Related Literature
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
Additional information on Benzenamine, N-(cyclopentylmethyl)-4-methoxy-
Benzenamine, N-(cyclopentylmethyl)-4-methoxy- (CAS No. 919800-23-0): A Comprehensive Overview
Benzenamine, N-(cyclopentylmethyl)-4-methoxy- is a specialized organic compound with the chemical formula C14H21N. This compound, identified by its CAS number 919800-23-0, has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential applications. The presence of a cyclopentylmethyl group and a methoxy substituent on the benzene ring imparts distinct chemical reactivity and functionality, making it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's molecular structure combines a benzene ring with an amine functional group at the nitrogen position, further modified by the cyclopentylmethyl and methoxy groups. This arrangement not only influences its physical and chemical properties but also opens up possibilities for diverse chemical transformations. The benzene ring, being aromatic, contributes to the stability and reactivity of the molecule, while the amine group serves as a nucleophilic center for further functionalization.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The combination of an amine group with aromatic rings has been widely studied for its role in drug design, particularly in the development of central nervous system (CNS) therapeutics. The cyclopentylmethyl group adds another layer of complexity, potentially influencing both metabolic stability and pharmacokinetic profiles.
Benzenamine, N-(cyclopentylmethyl)-4-methoxy- has been investigated in several preclinical studies for its potential role as a precursor in the synthesis of novel pharmaceutical agents. Researchers have explored its utility in creating derivatives that exhibit enhanced binding affinity to specific biological targets. For instance, modifications to the amine group can lead to compounds with improved solubility and bioavailability, which are critical factors in drug development.
The methoxy group on the benzene ring also plays a crucial role in determining the compound's reactivity and interactions with biological systems. Methoxy-substituted aromatic compounds are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The cyclopentylmethyl moiety further enhances these properties by providing steric hindrance and influencing electronic distribution across the molecule.
Recent advancements in synthetic chemistry have enabled more efficient methods for producing Benzenamine, N-(cyclopentylmethyl)-4-methoxy-. These methods often involve multi-step reactions that carefully control the introduction of each functional group. The use of palladium-catalyzed cross-coupling reactions has been particularly useful in constructing the complex framework of this compound. Such techniques not only improve yield but also minimize unwanted byproducts, ensuring a higher purity of the final product.
The compound's potential applications extend beyond pharmaceuticals. It has shown promise in materials science as a building block for designing novel polymers and coatings with enhanced thermal and mechanical properties. The unique combination of functional groups makes it an attractive candidate for creating materials that exhibit both flexibility and durability.
In addition to its synthetic utility, Benzenamine, N-(cyclopentylmethyl)-4-methoxy- has been studied for its role in catalysis. The amine group can act as a ligand in transition metal catalysis, facilitating various organic transformations. This property is particularly valuable in asymmetric synthesis, where chiral auxiliaries or catalysts are used to produce enantiomerically pure compounds. Such compounds are essential in pharmaceuticals where stereochemistry can significantly impact biological activity.
The environmental impact of synthesizing and using this compound is also an area of interest. Efforts have been made to develop greener synthetic routes that reduce waste and energy consumption. Solvent-free reactions and catalytic methods that employ recyclable catalysts are being explored as alternatives to traditional approaches. These innovations align with broader trends in sustainable chemistry aimed at minimizing environmental footprints.
The future prospects for Benzenamine, N-(cyclopentylmethyl)-4-methoxy- are promising, with ongoing research uncovering new applications and synthetic strategies. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly important role in both academic research and industrial applications. Its unique structural features offer a rich palette for chemical modification, making it a versatile tool for scientists across various disciplines.
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